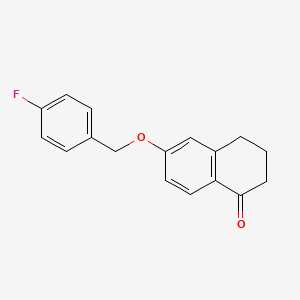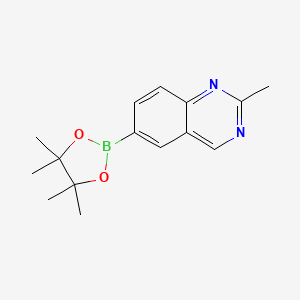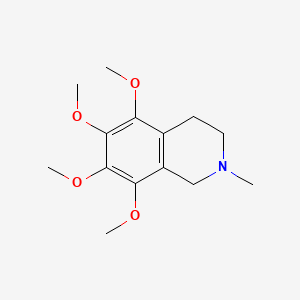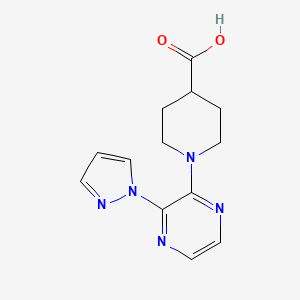
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pipéridine-4-carboxylique est un composé hétérocyclique qui présente un cycle pyrazole fusionné à un cycle pyrazine, avec un groupement acide pipéridine carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pipéridine-4-carboxylique implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une voie courante comprend la formation du cycle pyrazole suivie de l’introduction du cycle pyrazine et enfin du groupe acide pipéridine carboxylique. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs à flux continu pour garantir une qualité et une efficacité constantes. L’utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation est employée pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pipéridine-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le pH et le choix du solvant sont essentielles pour le succès de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
L’acide 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pipéridine-4-carboxylique présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pipéridine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation métabolique ou la modulation de l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(1H-pyrazol-4-yl)pyrazin-2-amine : Un autre composé pyrazole-pyrazine avec différents groupes fonctionnels.
4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide : Un dérivé de pyrazoline avec des activités biologiques distinctes.
Unicité
L’acide 1-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)pipéridine-4-carboxylique est unique en raison de sa combinaison spécifique de groupements pyrazole, pyrazine et acide pipéridine carboxylique, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C13H15N5O2 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
1-(3-pyrazol-1-ylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-8-17(9-3-10)11-12(15-6-5-14-11)18-7-1-4-16-18/h1,4-7,10H,2-3,8-9H2,(H,19,20) |
Clé InChI |
VWAHBMXRWHUIBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2=NC=CN=C2N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
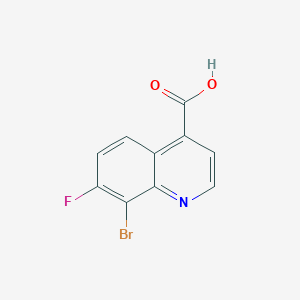
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

